molecular formula C7H6ClNS B1583922 3-Chlorothiobenzamide CAS No. 2548-79-0

3-Chlorothiobenzamide

Cat. No. B1583922
CAS RN: 2548-79-0
M. Wt: 171.65 g/mol
InChI Key: OQEBJXXIPHYYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorothiobenzamide is a chemical compound with the molecular formula C7H6ClNS and a molecular weight of 171.65 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for 3-Chlorothiobenzamide is 3-chlorobenzenecarbothioamide . The InChI code for this compound is 1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H, (H2,9,10) .


Physical And Chemical Properties Analysis

3-Chlorothiobenzamide is a solid substance at room temperature . The storage temperature for this compound is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

3-Chlorothiobenzamide has been utilized in the synthesis of novel chromone-based dithiazoles. These compounds, synthesized from the reaction of 3-formylchromones with 3-Chlorothiobenzamide, exhibited significant antimicrobial activity against various bacterial and fungal strains. Particularly, certain compounds demonstrated notable inhibitory potential against specific bacterial and fungal strains, highlighting the relevance of 3-Chlorothiobenzamide in the development of potential antimicrobial agents (Aggarwal et al., 2013).

Photocatalytic Degradation Studies

In the realm of environmental science, 3-Chlorothiobenzamide has been associated with studies on photocatalytic degradation. Specifically, research on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) involved the use of TiO2-loaded adsorbent supports, where 3-Chlorothiobenzamide-related compounds played a role in enhancing the rate of mineralization of propyzamide. This highlights its potential application in environmental remediation and pollution control (Torimoto et al., 1996).

Reaction with Arylmagnesium Bromides

3-Chlorothiobenzamide has been involved in chemical reactions with arylmagnesium bromides. This interaction resulted in the formation of diphenylmethyleneamine and thiobenzophenone as 1,2-addition products. Such reactions are relevant in organic chemistry, potentially contributing to the synthesis of novel compounds with various applications (Karakasa et al., 1979).

Conformational Studies

Conformational studies of 3-Chlorothiobenzamide have been conducted to understand its molecular structure better. The electric dipole moments of 3-Chlorothiobenzamide and related compounds have been measured, providing insights into their molecular solute conformations. Such studies are crucial in understanding the physical properties of these compounds and their interactions with other molecules (Pappalardo & Gruttadauria, 1974).

Safety And Hazards

3-Chlorothiobenzamide is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P280, P301+P312, and P261 .

properties

IUPAC Name

3-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBJXXIPHYYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180162
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothiobenzamide

CAS RN

2548-79-0
Record name Benzenecarbothioamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2548-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorothiobenzamide
Reactant of Route 2
Reactant of Route 2
3-Chlorothiobenzamide
Reactant of Route 3
Reactant of Route 3
3-Chlorothiobenzamide
Reactant of Route 4
Reactant of Route 4
3-Chlorothiobenzamide
Reactant of Route 5
3-Chlorothiobenzamide
Reactant of Route 6
3-Chlorothiobenzamide

Citations

For This Compound
6
Citations
M Říhová, V Pacáková, K Štulík, K Waisser - Journal of Chromatography A, 1986 - Elsevier
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 5 www.sciencedirect.com
K WAISSER - Journal of Chromatography, 1986 - academia.edu
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 0 www.academia.edu
B Kaboudin, L Malekzadeh - Synlett, 2011 - thieme-connect.com
A simple, efficient, and new method has been developed for the synthesis of thioamides from amides. As described below, the reaction of a variety of aromatic and aliphatic amides in …
Number of citations: 26 www.thieme-connect.com
B Kaboudin, D Elhamifar - Synthesis, 2006 - thieme-connect.com
A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. The reaction of a variety of aromatic and aliphatic nitriles in the presence of …
Number of citations: 50 www.thieme-connect.com
B Kaboudin, V Yarahmadi, J Kato, T Yokomatsu - RSC advances, 2013 - pubs.rsc.org
We report here a simple, efficient, practical and direct method for the conversion of carboxylic acids into thioamides. As described below, the reaction of a variety of aromatic and …
Number of citations: 18 pubs.rsc.org
JT Edward, GD Derdall… - Canadian Journal of …, 1977 - cdnsciencepub.com
On a observé que la protonation d'onze thioamides, cinq thiourées et quatre thionbenzoates dans de l'acide sulfurique aqueux suit avec une précision convenable la fonction d'acidité …
Number of citations: 20 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.